N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of chloro and methoxy groups in the phenyl rings suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide typically involves the reaction of 3-chloro-4-methoxyaniline with 4-chloro-2-methylphenoxyacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chloro groups could yield various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and methoxy groups can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)acetamide: Lacks the 4-chloro-2-methylphenoxy group, which may result in different biological activity.
2-(4-chloro-2-methylphenoxy)acetamide: Lacks the 3-chloro-4-methoxyphenyl group, which may affect its chemical reactivity and applications.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is unique due to the presence of both chloro and methoxy groups on the phenyl rings, which can influence its chemical and biological properties
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10-7-11(17)3-5-14(10)22-9-16(20)19-12-4-6-15(21-2)13(18)8-12/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHBFPDDLQYEAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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